molecular formula C21H24N2O2S2 B11448202 5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11448202
M. Wt: 400.6 g/mol
InChI Key: HZDQYOCHDKNLSW-UHFFFAOYSA-N
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Description

5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method utilizes easily available starting materials, such as levulinic acid, and involves tandem C–N and C–O bond formation reactions under mild conditions . The reaction is carried out using methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature, yielding good to excellent results .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and environmentally benign processes are often emphasized. The use of renewable starting materials and mild reaction conditions aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of ketones can produce corresponding alcohols.

Scientific Research Applications

5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for exploration of biological activities and potential therapeutic applications.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.

    Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism by which 5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with molecular targets and pathways. The presence of sulfur, oxygen, and nitrogen atoms allows for various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C21H24N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H24N2O2S2/c1-5-26-21-22-19-18(15-10-16(12(2)3)25-11-17(15)27-19)20(24)23(21)14-8-6-7-13(4)9-14/h6-9,12,16H,5,10-11H2,1-4H3

InChI Key

HZDQYOCHDKNLSW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC(=C4)C

Origin of Product

United States

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